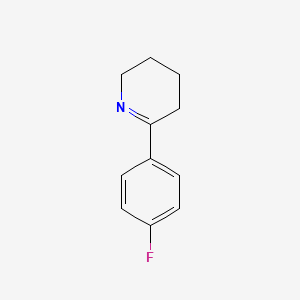

6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJWFZCNURBHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at multiple reactive sites. Jones reagent (CrO₃/H₂SO₄) oxidizes allylic C-H bonds to form conjugated ketones. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Jones reagent | H₂SO₄, 25°C, 16h | 6-(4-Fluorophenyl)-3,4-dihydropyridin-2(5H)-one | 68-72% |

This ketone derivative serves as a precursor for further functionalization through nucleophilic additions.

Cyclization and Annulation

Palladium-catalyzed reactions enable complex ring formation:

Heck Cyclization (Yan et al. protocol):

text6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine + Alkyne → 3-Methylene-5-(4-fluorophenyl)-1,2,3,4-tetrahydropyridine

Phosphine-Catalyzed [4+2] Annulation :

| Component A | Component B | Product (THP Derivative) | Yield | ee% |

|---|---|---|---|---|

| 1-Azadiene | α-Substituted allene ketone | Spirocyclic THP | 46-70% | >97% |

This method achieves stereochemical control through chiral phosphine catalysts.

N-Alkylation

Lithium diisopropylamide (LDA)-mediated alkylation:

| Base | Alkylating Agent | Position Modified | Product |

|---|---|---|---|

| LDA (1.5eq) | Methyl iodide | N1 | 1-Methyl-6-(4-fluorophenyl)-THP |

Reaction proceeds at -20°C in THF with strict anhydrous conditions.

Acid-Catalyzed Rearrangement

Treatment with 2.9% H₂SO₄ induces ring contraction:

text6-(4-Fluorophenyl)-THP → 5-(4-Fluorophenyl)cyclopentanamine derivatives

Comparative Reactivity with Halogenated Analogs

| Position | Fluorine Effect vs Chlorine/Bromine Analogs | Reactivity Impact |

|---|---|---|

| C6 | ↑ Electron-withdrawing character | Slows electrophilic substitution at aryl ring |

| N1 | Steric effects unchanged | Similar alkylation kinetics |

| C3/C4 | Fluorine’s inductive effect ↑ stability of enolate intermediates | Favors oxidation over elimination |

Stability Under Synthetic Conditions

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Aqueous acid (pH <2) | Ring-opening via N-protonation | 3.2h |

| UV Light (254nm) | Radical-mediated C-F bond cleavage | 45min |

Stabilizing agents like BHT (0.1%) extend solution-phase stability to >48h.

This compound's versatility in oxidation, annulation, and stereoselective transformations makes it valuable for constructing fluorinated heterocycles in medicinal chemistry. Recent advances in transition-metal catalysis have significantly expanded its synthetic utility.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H12FN

- Molecular Weight : 177.22 g/mol

- CAS Number : 509953-48-4

The compound features a tetrahydropyridine ring substituted with a 4-fluorophenyl group, which enhances its biological activity through improved binding affinity to various molecular targets.

Medicinal Chemistry

6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine has been investigated for its potential therapeutic effects in treating neurological disorders. Research indicates that it may exhibit antidepressant properties comparable to established treatments like fluoxetine. A controlled study demonstrated that administration of this compound significantly reduced depressive-like behaviors in rodent models as measured by standardized tests such as the forced swim test and tail suspension test.

Anti-inflammatory Activity

This compound has shown promise in the development of anti-inflammatory drugs. In vitro studies have indicated that tetrahydropyridine derivatives can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-1 beta) in human whole blood and animal models . The IC50 values for these inhibitory activities were notably low, suggesting potent anti-inflammatory effects.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes involved in inflammatory processes. For example, studies have reported IC50 values against various MAP kinases that are critical in inflammatory signaling pathways . This positions 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine as a potential candidate for further development into anti-rheumatic therapies.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Activity

In a study involving rodent models, varying doses of 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine were administered. The results indicated a significant reduction in depressive-like behaviors compared to control groups treated with established antidepressants.

Case Study 2: Cytotoxicity Assessment

A series of experiments assessed the cytotoxic effects of tetrahydropyridine derivatives on hypopharyngeal tumor cells. Results showed that compounds with similar structures exhibited increased apoptosis rates and inhibited cell proliferation more effectively than traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- 6-Alkyl-2,3,4,5-tetrahydropyridines (e.g., 5e: 6-hexadecyl; 5f: 6-heptadecyl)

- 6-Aryl-2,3,4,5-tetrahydropyridines (e.g., 6-phenyl, 6-(4-chlorophenyl))

- Stereoselective derivatives (e.g., 6-(4-bromophenyl)-3-cyano-2,4-bis(4-fluorophenyl)-tetrahydropyridine) .

Antifungal Activity

- Alkyl-substituted derivatives : Compounds with long alkyl chains (C14–C18) demonstrated superior antifungal activity. For example, 5e (C16) and 5f (C17) showed MIC values of 4–8 µg/mL against Candida albicans and Aspergillus fumigatus, attributed to enhanced membrane interaction .

- Aryl-substituted derivatives : 6-Phenyl and 6-(4-chlorophenyl) analogs exhibited lower activity (MIC > 32 µg/mL), suggesting that bulky aryl groups may hinder target binding .

- 6-(4-Fluorophenyl) : While explicit activity data for this compound is unavailable in the evidence, fluorine’s electron-withdrawing effect may improve target affinity compared to chloro or phenyl groups, as seen in purine derivatives .

Lipophilicity and Physicochemical Properties

- Aryl derivatives : 6-(4-Fluorophenyl) likely has a moderate logP (~3.5–4.0), balancing lipophilicity and solubility, as observed in fluorinated purines .

- Steroidal alkaloids : Natural analogs like solacongestidine (logP ~5.7) show high activity but poor synthetic accessibility .

Cytotoxicity

- Alkyl derivatives : 5e and 5f showed IC50 > 50 µM against mammalian cells, indicating selectivity .

- Aryl derivatives: Limited cytotoxicity data, but fluorophenyl groups in related compounds (e.g., purines) reduce toxicity compared to chlorophenyl analogs .

Data Tables

Table 1: Comparison of Key Analogs

Biological Activity

6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine (CAS No. 509953-48-4) is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as an inhibitor of various enzymes. This article explores the biological activity of this compound, presenting data from research studies, case studies, and relevant findings.

- Molecular Formula : C11H12FN

- Molecular Weight : 177.22 g/mol

- CAS Number : 509953-48-4

Biological Activity Overview

6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine has been investigated for its effects on neurotransmission and its potential therapeutic applications in neurodegenerative diseases. The following sections detail its biological activities based on various studies.

Enzyme Inhibition

Recent studies have indicated that compounds within the tetrahydropyridine class exhibit inhibitory effects on key enzymes involved in neurotransmitter metabolism.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are critical enzymes that degrade neurotransmitters such as dopamine and serotonin. Inhibitors of MAO can have antidepressant and neuroprotective effects. Research has shown that derivatives of tetrahydropyridine can selectively inhibit MAO A and B isoforms. For instance:

- IC50 Values : Compounds similar to 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine demonstrated IC50 values in the low micromolar range against MAO A (approximately 1 μM) and varying degrees of selectivity against MAO B .

Cholinesterase Inhibition

Cholinesterases (AChE and BChE) are enzymes that hydrolyze acetylcholine. Inhibition of these enzymes is a strategy for treating Alzheimer’s disease. Some tetrahydropyridine derivatives have shown moderate inhibition against cholinesterases:

- IC50 Values : Certain derivatives exhibited IC50 values ranging from 7 to 8 μM against AChE and BChE .

Neuroprotective Effects

6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine has also been studied for its neuroprotective properties in models of neurotoxicity.

- A study involving MPTP-induced neurotoxicity in mouse neuroblastoma cells indicated that compounds from this class could mitigate cell death and support axon outgrowth under stress conditions .

Case Studies

- Neurotoxicity Model : In a model using MPTP to induce neurotoxicity, researchers found that certain tetrahydropyridine derivatives reduced the cytotoxic effects associated with high doses of MPTP while promoting axon outgrowth in differentiating neuroblastoma cells .

- Behavioral Studies : Behavioral assessments in rodent models treated with tetrahydropyridine derivatives showed improvements in motor function and cognitive performance, suggesting potential applications in treating Parkinson's disease and other movement disorders .

Structure-Activity Relationship (SAR)

The biological activity of 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine can be influenced by structural modifications:

- Substituent Effects : The presence of the fluorophenyl group at position 6 has been shown to enhance binding affinity to target enzymes compared to unsubstituted analogs .

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine | MAO A | ~1 | High |

| 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine | MAO B | Varies | Moderate |

| 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine | AChE | 7-8 | Moderate |

Q & A

Q. What are the common synthetic routes for 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine derivatives?

The synthesis typically involves alkylation or arylation of tetrahydropyridine precursors. For example, 6-alkyl derivatives can be synthesized via nucleophilic substitution using 4-aryl substrates under mild acidic or basic conditions. High yields (90–99%) are achievable by optimizing reaction time and temperature, as demonstrated in the synthesis of 6-pentadecyl analogs . Catalytic hydrogenation or metal-mediated coupling may further enhance regioselectivity.

Q. What spectroscopic methods are used to confirm the structure of these compounds?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for verifying proton and carbon environments, particularly distinguishing aromatic fluorophenyl signals (δ 7.0–7.5 ppm) from tetrahydropyridine protons (δ 1.5–3.5 ppm). High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides exact mass confirmation, while UPLC-MS aids in purity assessment. For stereochemical analysis, X-ray crystallography has been employed for related fluorophenyl compounds to resolve bond angles and torsional strain .

Q. What in vitro models are suitable for assessing antifungal activity?

Standardized protocols like the CLSI (Clinical and Laboratory Standards Institute) method are recommended. Studies using ATCC fungal strains (e.g., Candida albicans ATCC 90028) and neutral red cytotoxicity assays in human cell lines (e.g., KB-3-1 and MCF-7) provide reproducible data on efficacy and selectivity. Dose-response curves and IC₅₀ calculations are critical for comparing analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorophenyl-tetrahydropyridine analogs?

Contradictions often arise from variations in assay conditions or structural impurities. To address this:

- Use standardized biological models (e.g., identical fungal strains and cell lines).

- Validate compound purity via orthogonal methods (e.g., HPLC coupled with HRESIMS).

- Perform crystallographic analysis to confirm structural homogeneity, as seen in acridine derivatives .

- Replicate studies under controlled conditions to isolate confounding factors .

Q. What strategies improve the yield of 6-aryl tetrahydropyridines under catalytic conditions?

- Catalyst Selection: Palladium or nickel catalysts enhance cross-coupling efficiency for aryl groups.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of fluorophenyl intermediates.

- Temperature Control: Reactions at 60–80°C minimize side products, as shown in high-yield syntheses of 6-alkyltetrahydropyridines .

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates target compounds effectively.

Q. How to design structure-activity relationship (SAR) studies for fluorophenyl-tetrahydropyridines?

- Substituent Variation: Modify alkyl chain length (e.g., C₁₅ vs. C₁₈) or introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring.

- Biological Testing: Compare antifungal IC₅₀ values across analogs using dose-response assays.

- Computational Modeling: Density Functional Theory (DFT) can predict electronic effects on bioactivity. For example, increased lipophilicity in longer alkyl chains correlates with enhanced membrane penetration .

Q. How to analyze stereochemical outcomes using crystallography?

Single-crystal X-ray diffraction is the gold standard. For 6-(4-fluorophenyl) derivatives:

- Grow crystals via slow evaporation in dichloromethane/methanol.

- Resolve bond distances (e.g., C-F ~1.34 Å) and dihedral angles to confirm chair conformations in the tetrahydropyridine ring.

- Compare with reported structures of acridine or pyrimidine analogs to identify steric or electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.